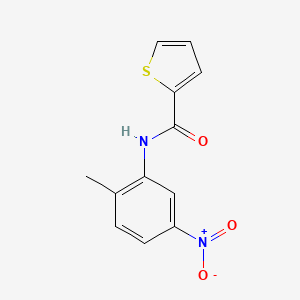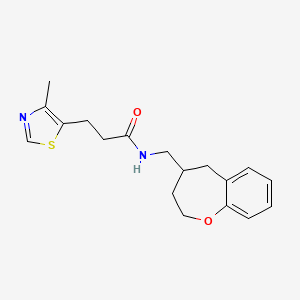![molecular formula C16H13F3N2O2 B5682836 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a white crystalline powder that is soluble in organic solvents and is widely used in various research applications. In
Mechanism of Action
The mechanism of action of TFB is primarily based on its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. TFB binds to the active site of HDACs, preventing them from removing acetyl groups from histone proteins. This results in the activation of gene expression and can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. Additionally, TFB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TFB has also been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TFB in lab experiments is its ability to selectively inhibit the activity of HDACs. This allows researchers to study the role of HDACs in various biological processes. Additionally, TFB is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TFB is its potential toxicity. TFB has been shown to have cytotoxic effects in certain cell lines, and its toxicity needs to be carefully evaluated in each experiment.
Future Directions
There are several future directions for the use of TFB in scientific research. One potential area of research is the development of TFB analogs with improved selectivity and reduced toxicity. Additionally, TFB could be used to study the role of HDACs in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TFB could also be used to study the role of HDACs in the regulation of immune responses and inflammation. Finally, TFB could be used to study the role of HDACs in the development and progression of cancer and to develop new cancer therapies based on HDAC inhibition.
Conclusion:
In conclusion, 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide, or TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is primarily used as a research tool to study the role of HDACs in various biological processes. TFB has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. TFB has the potential to be a valuable tool in the development of new therapies for various diseases and in the study of the role of HDACs in biological systems.
Synthesis Methods
The synthesis of TFB involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride and 4-aminobenzamide in the presence of a catalyst. The reaction proceeds through an acetylation process, resulting in the formation of TFB as the final product. The synthesis of TFB is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
TFB has been extensively used in scientific research due to its unique properties. It is primarily used as a research tool to study the role of various proteins and enzymes in biological systems. TFB has been used to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression. Additionally, TFB has been used to study the role of HDACs in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEJMWVMLCPWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![4-ethyl-2-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B5682760.png)
![N-({5-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5682769.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)
![N-cyclohexyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5682793.png)
![1-[2-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5682801.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-3-isoxazolecarboxamide](/img/structure/B5682809.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5682822.png)



![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)